molecular formula C6H4N2O4S2 B14699293 5,5'-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) CAS No. 17452-76-5

5,5'-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one)

Cat. No.: B14699293
CAS No.: 17452-76-5
M. Wt: 232.2 g/mol
InChI Key: ZWDQVAYATKWHHM-UHFFFAOYSA-N
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Description

5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) is a compound that belongs to the class of oxathiazoles. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of two oxathiazole rings connected by an ethane-1,2-diyl linker, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing thiourea and an appropriate dihalide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the oxathiazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the oxathiazole rings into thiazolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxathiazole rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted oxathiazoles, depending on the nucleophile used.

Scientific Research Applications

5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) involves its interaction with specific molecular targets. The oxathiazole rings can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox processes, which can influence cellular pathways and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Ethane-1,2-diyl)di(2H-1,3,4-oxathiazol-2-one) is unique due to its oxathiazole rings, which impart specific chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its structural versatility make it a valuable compound for research and industrial applications.

Properties

CAS No.

17452-76-5

Molecular Formula

C6H4N2O4S2

Molecular Weight

232.2 g/mol

IUPAC Name

5-[2-(2-oxo-1,3,4-oxathiazol-5-yl)ethyl]-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C6H4N2O4S2/c9-5-11-3(7-13-5)1-2-4-8-14-6(10)12-4/h1-2H2

InChI Key

ZWDQVAYATKWHHM-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NSC(=O)O1)C2=NSC(=O)O2

Origin of Product

United States

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